2,5,8,11,14,17-Hexaoxanonadecan-19-ol
Overview
Description
“2,5,8,11,14,17-Hexaoxanonadecan-19-ol” is also known as Hexaethylene glycol monomethyl ether . It is a hydroxypolyether and is functionally related to a hexaethylene glycol . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of “2,5,8,11,14,17-Hexaoxanonadecan-19-ol” can be achieved from HEXAETHYLENE GLYCOL MONOMETHYL ETHER and Methanesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of “2,5,8,11,14,17-Hexaoxanonadecan-19-ol” is C13H28O7 . The InChI code is 1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 and the InChIKey is FHHGCKHKTAJLOM-UHFFFAOYSA-N .
Chemical Reactions Analysis
The mesyl group in “2,5,8,11,14,17-Hexaoxanonadecan-19-ol, methanesulfonate” is a good leaving group for nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The molecular weight of “2,5,8,11,14,17-Hexaoxanonadecan-19-ol” is 296.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has 17 rotatable bonds .
Scientific Research Applications
Antialgal Activity
"2,5,8,11,14,17-Hexaoxanonadecan-19-ol" has been studied for its potential antialgal properties. For instance, furano-ent-labdanes, including derivatives of this compound, isolated from the aquatic plant Potamogeton natans, exhibited in vitro phytotoxicity against Raphidocelis subcapitata, a microalga used in aquatic tests (DellaGreca et al., 2001).
Synthesis of Polyacene Derivatives
The compound has been involved in the synthesis of polyacene derivatives. The syntheses of undecacene derivatives, including this compound, are documented, contributing to the development of new polyacene structures (Ashton, Mathias, & Stoddart, 1993).
Neuroprotective Properties
This compound has been identified in studies exploring neuroprotective diterpenes. For example, compounds isolated from the fruiting body of Antrodia camphorata demonstrated neuroprotective activity, which includes derivatives of 2,5,8,11,14,17-hexaoxanonadecan-19-ol (Chen et al., 2006).
Inhibitory Effects on Cholinesterase and BACE1
Research has shown that derivatives of this compound have inhibitory effects on cholinesterase and BACE1, enzymes relevant in Alzheimer's disease research. Diterpenes isolated from Aralia cordata exhibit such properties, highlighting the potential biomedical applications of these compounds (Jung et al., 2009).
Applications in Oligonucleotide Synthesis
It's also used in oligonucleotide synthesis. A study on the synthesis of oligo(2'-deoxynucleotides) involving this compound provides insights into the chemical manipulation of nucleic acids, relevant for genetic research and therapy (Seela, Wörner, & Rosemeyer, 1994).
Pheromone Synthesis
This compound is significant in pheromone synthesis, particularly in studies related to Drosophila melanogaster. Research on the synthesis and bioassay of pheromones provides valuable insights into insect behavior and control (Shikichi et al., 2012).
Cytotoxic Properties
Investigations into its cytotoxic properties are also noteworthy. Triterpenes derived from the aerial roots of Ficus microcarpa, which include derivatives of this compound, have shown cytotoxic efficacy against various human cancer cell lines, suggesting potential therapeutic applications (Chiang et al., 2005)
Safety And Hazards
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHGCKHKTAJLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066914 | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |
CAS RN |
23601-40-3 | |
Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23601-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PEG-6 Methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,8,11,14,17-hexaoxanonadecan-19-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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